(E)-N-(5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide
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Description
Scientific Research Applications
Dye-Sensitized Solar Cells
The application of organic dyes with structures related to "(E)-N-(5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide" has been investigated for dye-sensitized solar cells (DSSCs). Organic dyes featuring a donor−π-conjugation−acceptor (D−π−A) structure, where the electron donor and acceptor groups are pyrrolidine and cyano acrylic acid, respectively, have shown promise in sensitizing nanocrystalline TiO2 solar cells. The incorporation of thiophene units within the conjugated chain has been studied, with findings indicating the influence of the π-conjugation units on the solar-to-electrical energy conversion efficiencies under specific irradiation conditions (Qin et al., 2007).
Nonlinear Optical Materials
Derivatives of "this compound" have also been explored for their potential in nonlinear optical (NLO) materials. The design and synthesis of thiophene dyes with donor-acceptor substituents have demonstrated enhanced nonlinear optical limiting, which is crucial for applications in protecting human eyes and optical sensors, as well as in stabilizing light sources in optical communications. These studies highlight the significance of structural manipulations, such as the incorporation of thiophene units and electron-withdrawing groups, in tuning the materials' optical properties for specific applications (Anandan et al., 2018).
Properties
IUPAC Name |
(E)-N-(5-oxopyrrolidin-3-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-10(4-3-9-2-1-5-16-9)13-8-6-11(15)12-7-8/h1-5,8H,6-7H2,(H,12,15)(H,13,14)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXOFUMBGWYIDJ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CNC1=O)NC(=O)/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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